5-[2-(methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
5-[2-(Methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 4. The 3-position is occupied by a 3-(trifluoromethyl)phenyl group, while the 5-position bears a 2-(methylsulfanyl)phenyl moiety.
Limited direct pharmacological or synthetic data are available for this compound. However, structural analogs and related 1,2,4-oxadiazoles have been studied extensively, particularly in medicinal chemistry for their roles as kinase inhibitors, receptor agonists, and antimicrobial agents .
Properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-23-13-8-3-2-7-12(13)15-20-14(21-22-15)10-5-4-6-11(9-10)16(17,18)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLRRQKTSWRKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(methylsulfanyl)benzohydrazide with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially leading to ring-opened products or defluorinated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ring-opened products or defluorinated compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-[2-(methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 5-[2-(methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial for its function in devices like OLEDs and OPVs.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Comparisons
- SEW2871 : A well-characterized S1P1 receptor agonist, SEW2871 demonstrates high receptor affinity due to its trifluoromethyl groups and aromatic thienyl substituent. Its EC₅₀ of 13.8 nM highlights the importance of the thienyl-CF₃ moiety for activity . In contrast, the target compound replaces the thienyl group with a methylsulfanylphenyl group, which may reduce S1P1 potency but improve metabolic stability .
- Chlorophenyl Analogs : The 3-chlorophenyl analog (MW 330.8) shows antimicrobial activity, suggesting that halogen substituents at position 3 may enhance interactions with bacterial targets .
- This modification could reduce blood-brain barrier penetration compared to the target compound .
Key Research Findings
- The target compound’s structural similarity suggests possible overlap in receptor interactions.
- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, while the methylsulfanyl group may undergo oxidation to sulfoxide or sulfone derivatives, as seen in . This could influence the compound’s half-life in vivo .
- Antimicrobial Potential: Chlorophenyl and methylsulfanyl substituents correlate with antimicrobial activity in related compounds, positioning the target compound as a candidate for further testing .
Biological Activity
5-[2-(Methylsulfanyl)phenyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₁F₃N₂OS
- Molecular Weight : 336.33 g/mol
- CAS Number : 339099-65-9
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including antimicrobial, anti-inflammatory, and antioxidant properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against multidrug-resistant bacteria, particularly Staphylococcus aureus strains. For instance, a derivative of oxadiazole demonstrated a minimum inhibitory concentration (MIC) of 4 µM against MRSA strains . The compound was found to enhance the efficacy of existing antibiotics like oxacillin through synergistic interactions.
Anti-inflammatory Effects
In vivo studies using carrageenan-induced paw edema models indicated that oxadiazole derivatives exhibit significant anti-inflammatory effects. The compounds showed a mean edema inhibition ranging from 23.6% to 82.3%, compared to standard treatments like indomethacin .
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives was assessed using the DPPH radical scavenging assay. Results indicated that the compounds exhibited significant radical scavenging activity (32.0% to 87.3%) at a concentration of 25 µM, suggesting their potential as antioxidant agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-withdrawing groups such as trifluoromethyl enhances biological activity. The introduction of different substituents on the oxadiazole ring can lead to variations in potency and selectivity against specific biological targets .
Case Studies and Research Findings
The mechanisms through which this compound exerts its effects are multifaceted:
- Antimicrobial Action : Inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways.
- Anti-inflammatory Action : Modulation of inflammatory mediators and cytokine production.
- Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
